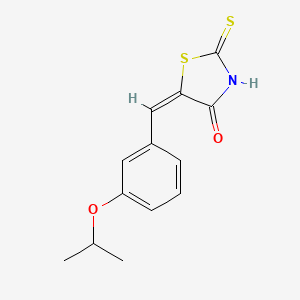

(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

Historical Development of Thiazole-Based Compounds in Medicinal Chemistry

Thiazoles, characterized by a five-membered ring containing sulfur and nitrogen atoms (C3H3NS), have been integral to medicinal chemistry since their discovery in the late 19th century. The Hantzsch thiazole synthesis, developed in 1889, enabled the systematic production of 2-aminothiazoles through the condensation of α-haloaldehydes with thioureas. Early applications focused on antimicrobial agents, exemplified by sulfathiazole, a sulfonamide derivative used widely in the 1940s for bacterial infections.

The 21st century has seen thiazoles evolve into privileged scaffolds for targeting diverse pathologies. For instance, dasatinib, a thiazole-containing tyrosine kinase inhibitor, revolutionized chronic myeloid leukemia treatment by inhibiting BCR-ABL fusion proteins. Similarly, riluzole, a 2-amino-6-trifluoromethoxybenzothiazole, remains a cornerstone in amyotrophic lateral sclerosis (ALS) therapy due to its glutamate-modulating properties. These milestones underscore the adaptability of the thiazole ring in addressing complex disease mechanisms.

Significance of 2-Mercapto-1,3-Thiazol-4(5H)-One Derivatives

The 2-mercapto-1,3-thiazol-4(5H)-one moiety introduces a reactive thiol (-SH) group at position 2 and a ketone at position 4, enhancing its capacity for hydrogen bonding and electrophilic interactions. This structural motif has been linked to inhibitory activity against enzymes such as monoamine oxidase (MAO) and heat shock protein 90 (HSP90). For example, 2-mercaptobenzothiazole derivatives demonstrated nanomolar affinity for HSP90, disrupting cancer cell proliferation by destabilizing oncogenic client proteins.

The thiazol-4-one ring further contributes to redox modulation, as seen in compounds like 5-(4-hydroxybenzylidene)-2-mercaptothiazol-4-one, which scavenges free radicals via its conjugated π-system. These properties position 2-mercapto-thiazol-4-one derivatives as dual-action agents capable of enzyme inhibition and oxidative stress mitigation.

Current Research Landscape for Isopropoxybenzylidene Derivatives

The isopropoxybenzylidene group, featuring a benzylidene moiety substituted with an isopropoxy (-OCH(CH3)2) group at position 3, merges lipophilicity with steric bulk. Recent studies highlight its role in enhancing target selectivity and metabolic stability. In a 2022 study, 3-isopropoxy-substituted benzylidene-indole hybrids exhibited potent cyclooxygenase-2 (COX-2) inhibition (IC50 = 0.8 μM), attributed to the isopropoxy group’s ability to occupy hydrophobic pockets in the COX-2 active site.

Comparatively, the benzylidene moiety itself is a proven pharmacophore in anticancer agents. Sun et al. (2017) synthesized diaryl-1,3-thiazole analogues with benzylidene substituents, identifying compound 27 as a potent tubulin polymerization inhibitor (IC50 = 1.2 μM) due to its planar structure facilitating microtubule binding. These findings suggest that the isopropoxybenzylidene-thiazol-4-one hybrid in the target compound may synergize tubulin disruption with enzymatic inhibition.

Research Objectives and Significance

This article aims to:

- Elucidate the synthetic routes for (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one.

- Analyze the structural determinants of its bioactivity through SAR studies.

- Evaluate its potential applications in oncology and inflammatory diseases.

The compound’s unique architecture—combining a redox-active thiazol-4-one core, a metal-chelating thiol group, and a conformationally flexible isopropoxybenzylidene substituent—positions it as a promising candidate for multitarget therapy. Its development aligns with the growing emphasis on polypharmacology to address complex diseases like cancer and neurodegenerative disorders.

Propriétés

IUPAC Name |

(5E)-5-[(3-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-4-9(6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFWLYLAOJXAOG-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC(=C1)/C=C/2\C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a larger family of thiazolidinones known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

- Molecular Formula : C13H13NOS2

- Molecular Weight : 263.4 g/mol

- IUPAC Name : (5E)-5-(3-isopropoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

- CAS Number : 100393-19-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole ring system is known to participate in multiple biochemical pathways, potentially acting as an inhibitor of key enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows efficacy against a range of bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 14 | 50 |

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Antiviral Activity

The compound has also been evaluated for its antiviral potential, particularly against viruses like SARS-CoV-2. Preliminary studies indicate that it may inhibit viral replication by targeting viral proteases, which are essential for the processing of viral polyproteins. The half-maximal effective concentration (EC50) was found to be around 10 µM in cell-based assays.

Anticancer Activity

The anticancer properties of thiazole derivatives have been widely studied. In particular, this compound has shown promise in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various thiazole derivatives, including this compound. The findings demonstrated its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- Antiviral Screening : In a recent investigation focusing on SARS-CoV-2 inhibitors, this compound was tested alongside other thiazole derivatives. Results indicated that it effectively reduced viral load in infected cells by inhibiting the main protease activity.

Applications De Recherche Scientifique

Synthesis and Characterization

The compound can be synthesized through various methods involving the condensation of isopropoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one showed activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 12 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These findings suggest that the compound's structural features enhance its efficacy against bacterial pathogens.

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer potential. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms.

Mechanism of Action :

- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause S-phase arrest in cancer cells.

- Regulation of Apoptotic Proteins : The compound up-regulates pro-apoptotic proteins while down-regulating anti-apoptotic proteins, contributing to its anticancer effects.

Antioxidant Activity

The compound has also been noted for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. This activity is particularly relevant in preventing cellular damage associated with various diseases.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

- Antimicrobial Efficacy : A study published in Molecules demonstrated that thiazole derivatives exhibit a broad spectrum of antimicrobial activity, making them suitable candidates for pharmaceutical development against resistant strains .

- Anticancer Research : Another investigation focused on the structure-activity relationship of thiazole derivatives indicated that modifications at specific positions significantly enhance anticancer activity .

- Oxidative Stress Mitigation : Research conducted on thiazole derivatives showed promising results in reducing oxidative stress markers in vitro, suggesting potential therapeutic applications in age-related diseases .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in the substitution pattern of the benzylidene ring and the nature of the thiazole ring substituents.

Table 1: Substituent Comparison and Molecular Properties

Key Observations :

- Geometry : The 5E configuration in the target compound contrasts with the 5Z geometry in kinase inhibitors like 3e, which may alter binding to biological targets .

Table 2: Kinase Inhibition and Anticancer Activity of Selected Analogs

Key Observations :

- Electron-donating groups (e.g., 4-hydroxy in 3e) enhance kinase inhibition potency, while bulky substituents (e.g., isopropoxy) may reduce solubility but improve membrane permeability .

- Chloro-substituted analogs (e.g., 2-chloro ) are primarily used as synthetic intermediates rather than bioactive agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?

- Methodological Answer : The compound is synthesized via condensation of 3-isopropoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. Key parameters include:

- Solvent : Ethanol or DMF (to enhance reactivity).

- Catalyst : Piperidine (0.1–0.5 eq) to facilitate imine formation.

- Temperature : 80–100°C for 6–12 hours.

- Purification : Recrystallization from ethanol yields the E-isomer preferentially due to steric and electronic effects .

Q. How is the E-configuration of the benzylidene moiety confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Dihedral angles between the thiazole ring and benzylidene group (e.g., 7.8° in analogous structures) confirm the E-geometry .

- NMR spectroscopy : Absence of NOESY cross-peaks between the benzylidene proton (δ ~8.2 ppm) and thiazole protons validates the trans configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR : Confirms the mercapto group (S–H stretch at ~2550 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹).

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.5 ppm) and thiazole carbons (C=O at ~165 ppm).

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 320.0652) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of thiazolidinone derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 3-isopropoxy vs. 4-methoxy) using standardized assays (e.g., CLSI guidelines for antimicrobial testing) .

- Orthogonal Assays : Verify cytotoxicity via MTT, apoptosis markers (e.g., caspase-3), and mitochondrial membrane potential assays to address conflicting data .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, steric bulk) influencing activity .

Q. What experimental strategies optimize aqueous solubility for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce polar groups (e.g., hydroxylation at Position 4, as in ) to enhance hydrophilicity.

- Formulation : Use cyclodextrin inclusion complexes (β-cyclodextrin: 1:2 molar ratio) validated by phase-solubility diagrams .

- Prodrug Synthesis : Derivatize the mercapto group via S-acylation (e.g., acetyl protection) to improve solubility, monitored by HPLC .

Q. How should researchers design experiments to assess environmental fate and ecotoxicity?

- Methodological Answer :

- Environmental Partitioning : Measure logKow (octanol-water) and soil adsorption coefficients (Kd) using OECD Test 121 .

- Biotic Transformation : Use Pseudomonas spp. cultures to study biodegradation pathways (LC-MS/MS monitoring).

- Ecotoxicology : Conduct Daphnia magna acute toxicity (EC50) and algal growth inhibition tests (OECD 201/202) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.